molecular formula C11H17N B3145403 3-Pentylaniline CAS No. 57335-98-5

3-Pentylaniline

Cat. No. B3145403
CAS RN: 57335-98-5
M. Wt: 163.26 g/mol
InChI Key: OGCDCBFCCFJKTK-UHFFFAOYSA-N
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Description

Pentylaniline, in general, is a type of aniline compound where an aniline molecule is substituted with a pentyl group. Aniline is an organic compound with the formula C6H5NH2. It’s a primary amine that consists of a benzene ring attached to an amino group .


Molecular Structure Analysis

The molecular structure of anilines typically consists of a benzene ring attached to an amino group. The pentyl group in pentylaniline would be a five-carbon alkyl chain attached to the nitrogen of the amino group .


Chemical Reactions Analysis

Anilines can undergo a variety of chemical reactions, including electrophilic substitution, oxidation, and reactions with acids and bases . The pentyl group may also influence the reactivity of the molecule.


Physical And Chemical Properties Analysis

Physical and chemical properties of anilines include color, density, hardness, and melting and boiling points . The presence of the pentyl group may influence these properties.

Scientific Research Applications

Safety and Hazards

Aniline compounds can be harmful if inhaled, cause skin and eye irritation, and may be toxic if swallowed . Proper safety measures should be taken when handling these compounds.

Future Directions

The future directions of research into pentylaniline and similar compounds could involve exploring their potential uses in various fields such as organic synthesis, pharmaceuticals, and materials science .

properties

IUPAC Name

3-pentylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-2-3-4-6-10-7-5-8-11(12)9-10/h5,7-9H,2-4,6,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCDCBFCCFJKTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pentylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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